

# Thermochemical Properties of 3-Octyl Acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Octyl acetate

Cat. No.: B1582175

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for **3-octyl acetate** (CAS No: 4864-61-3). Due to a scarcity of direct experimental measurements for this specific ester in readily available literature, this document primarily presents computationally derived data and outlines detailed, generalized experimental protocols for the determination of key thermochemical properties.

## Data Presentation

The following table summarizes the available quantitative thermochemical data for **3-octyl acetate**. It is important to note that these values are predominantly based on computational estimations, specifically the Joback group contribution method, and should be used with an understanding of their theoretical nature.

Property	Value	Method	Phase	Reference
Enthalpy of Formation				
Standard Enthalpy of Formation	-499.81 kJ/mol	Joback	Gas	[1]
Heat Capacity				
Ideal Gas Heat Capacity (Cp)	See Table 2 for temperature dependence	Joback	Gas	[1]
Critical Properties				
Critical Temperature (Tc)	679.81 K	Joback	N/A	[1]
Critical Pressure (Pc)	2216.62 kPa	Joback	N/A	[1]

Table 1: Summary of Thermochemical Data for **3-Octyl Acetate**Table 2: Temperature Dependence of Ideal Gas Heat Capacity (Cp) for **3-Octyl Acetate** (Joback Method)[1]

Temperature (K)	Ideal Gas Heat Capacity (Cp) (J/mol·K)
504.05	368.31
679.81	447.14

## Experimental Protocols

While specific experimental data for **3-octyl acetate** is limited in the reviewed literature, the following sections detail standardized protocols for determining fundamental thermochemical properties of liquid esters.

## Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemical data, from which the standard enthalpy of formation can be derived. The following protocol describes the use of a static bomb calorimeter for a liquid organic compound like **3-octyl acetate**.

Objective: To determine the gross heat of combustion of **3-octyl acetate** at constant volume and calculate the standard enthalpy of combustion.

Apparatus:

- Isoperibol bomb calorimeter
- Stainless steel combustion bomb with an internal volume of approximately 300 cm<sup>3</sup>
- Platinum crucible
- Firing cotton or wire
- Benzoic acid (for calibration)
- High-purity **3-octyl acetate** sample
- Oxygen cylinder with pressure regulator
- Digital thermometer with a resolution of at least 0.001 K
- Balance with a precision of at least 0.01 mg

Procedure:

- Calibration of the Calorimeter:
  1. A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the platinum crucible.

2. A known length of firing wire is attached to the bomb electrodes, with the wire in contact with the benzoic acid pellet.
  3. The bomb is assembled and purged with oxygen before being filled to a pressure of approximately 3 MPa.
  4. The bomb is placed in the calorimeter bucket containing a known mass of water.
  5. The calorimeter is assembled, and the initial temperature is monitored until a steady rate of change is observed.
  6. The sample is ignited, and the temperature is recorded at regular intervals until a maximum is reached and the temperature begins to fall.
  7. The temperature-time data is used to determine the corrected temperature rise, accounting for heat exchange with the surroundings.
  8. The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid.
- **Combustion of 3-Octyl Acetate:**
    1. An accurately weighed sample of **3-octyl acetate** (approximately 0.8 g) is placed in the platinum crucible.
    2. The firing wire is positioned to be in contact with the liquid sample.
    3. The bomb is sealed, purged, and filled with oxygen as in the calibration step.
    4. The combustion experiment is carried out following the same procedure as for the benzoic acid calibration.
    5. The corrected temperature rise is determined from the temperature-time data.
  - **Data Analysis:**
    1. The total heat released during the combustion of **3-octyl acetate** is calculated using the heat capacity of the calorimeter and the corrected temperature rise.

2. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the firing wire.
3. The gross heat of combustion at constant volume ( $\Delta U_c$ ) is calculated per mole of **3-octyl acetate**.
4. The standard enthalpy of combustion ( $\Delta H_c^\circ$ ) is then calculated from  $\Delta U_c$  using the relationship  $\Delta H = \Delta U + \Delta n_g RT$ , where  $\Delta n_g$  is the change in the number of moles of gas in the combustion reaction.

## Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for determining the heat capacity of a liquid as a function of temperature.

Objective: To measure the molar heat capacity of liquid **3-octyl acetate** at constant pressure over a range of temperatures.

Apparatus:

- Adiabatic calorimeter with a sample vessel
- Platinum resistance thermometer
- Heater with a known power output
- Adiabatic shield and vacuum jacket
- Data acquisition system

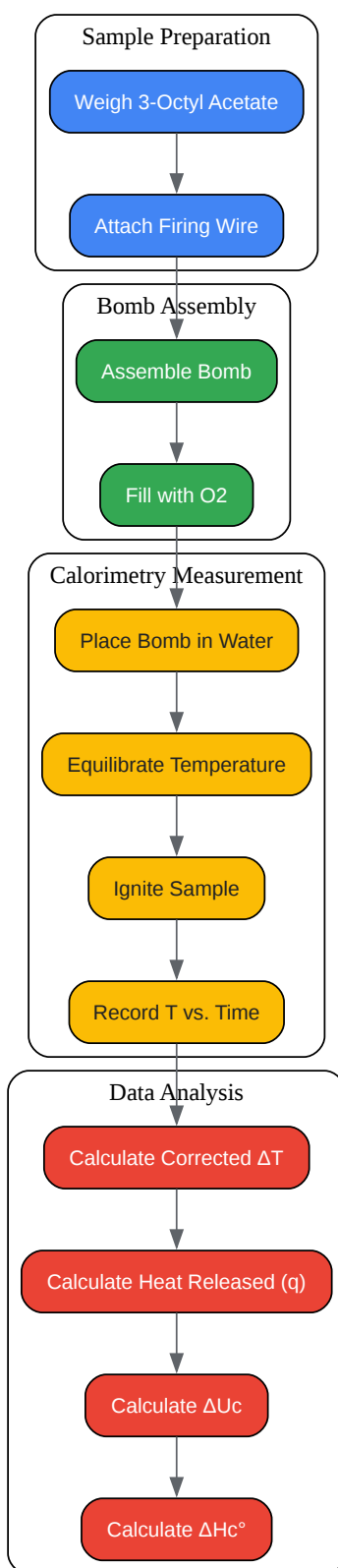
Procedure:

- Sample Preparation and Loading:
  1. A known mass of high-purity **3-octyl acetate** is introduced into the sample vessel of the calorimeter.

2. The vessel is sealed, and the calorimeter is assembled.
- Calorimeter Evacuation and Cooling:
    1. The space between the sample vessel and the adiabatic shield is evacuated to minimize heat exchange by convection.
    2. The calorimeter is cooled to the desired starting temperature.
  - Heat Capacity Measurement:
    1. The system is allowed to reach thermal equilibrium.
    2. A known amount of electrical energy ( $Q$ ) is supplied to the sample through the heater over a specific time interval.
    3. The temperature of the sample is continuously monitored using the platinum resistance thermometer.
    4. The adiabatic shield temperature is controlled to match the sample temperature throughout the heating period, minimizing heat loss.
    5. The resulting temperature rise ( $\Delta T$ ) of the sample is accurately measured.
  - Data Analysis:
    1. The heat capacity of the empty sample vessel (calorimeter) is determined in a separate experiment.
    2. The heat capacity of the **3-octyl acetate** sample is calculated by subtracting the heat capacity of the calorimeter from the total measured heat capacity.
    3. The molar heat capacity ( $C_p$ ) is then calculated by dividing the sample's heat capacity by the number of moles of **3-octyl acetate**.
    4. The measurements are repeated at different temperatures to determine the temperature dependence of the heat capacity.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the enthalpy of combustion of **3-octyl acetate** using bomb calorimetry.



[Click to download full resolution via product page](#)

Caption: Workflow for Bomb Calorimetry of **3-Octyl Acetate**.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermochemical Properties of 3-Octyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582175#thermochemical-data-for-3-octyl-acetate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)